

Spectroscopic Characterization of 2-(Azetidin-3-ylmethyl)-5-chloropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Azetidin-3-ylmethyl)-5-chloropyridine

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Introduction

2-(Azetidin-3-ylmethyl)-5-chloropyridine is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, comprising a 5-chloropyridine moiety linked to an azetidine ring via a methylene bridge, presents a unique combination of functionalities that warrant detailed structural elucidation. This technical guide provides an in-depth analysis of the spectroscopic properties of this molecule, offering predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a comprehensive resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

The structural framework of **2-(Azetidin-3-ylmethyl)-5-chloropyridine** is depicted below:

Figure 1: 2D structure of **2-(Azetidin-3-ylmethyl)-5-chloropyridine**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of structurally similar compounds, the predicted ^1H and ^{13}C NMR chemical shifts for **2-(Azetidin-3-ylmethyl)-5-chloropyridine** are presented below.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H6	~8.4	d	~2.5	1H
H4	~7.6	dd	~8.5, 2.5	1H
H3	~7.2	d	~8.5	1H
H α (azetidine)	~3.8-4.0	t	~8.0	2H
H γ (azetidine)	~3.6-3.8	t	~8.0	2H
H β (azetidine)	~3.0-3.3	m	-	1H
-CH ₂ -	~2.9	d	~7.0	2H
NH (azetidine)	~2.0-3.0	br s	-	1H

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Carbon Label	Predicted Chemical Shift (δ , ppm)
C2 (pyridine)	~158
C5 (pyridine)	~148
C6 (pyridine)	~138
C4 (pyridine)	~130
C3 (pyridine)	~125
C α (azetidine)	~55-60
C γ (azetidine)	~55-60
-CH ₂ -	~35-40
C β (azetidine)	~30-35

Interpretation and Rationale

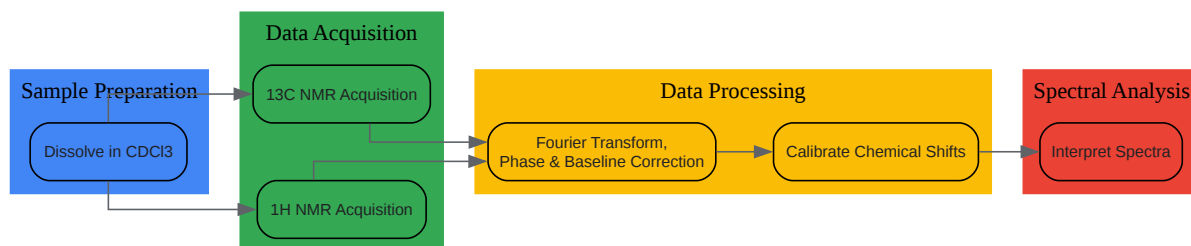
The predicted chemical shifts are based on established principles of NMR spectroscopy. The aromatic protons of the 5-chloropyridine ring are expected to appear in the downfield region (δ 7.2-8.4 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the nitrogen atom and the chlorine substituent. The proton at the C6 position is anticipated to be the most deshielded due to its proximity to the nitrogen atom.

The protons of the azetidine ring are predicted to be in the upfield region. The protons on the carbons adjacent to the nitrogen (H α and H γ) will be more deshielded than the proton on the β -carbon. The methylene bridge protons (-CH₂-) are expected to show a doublet due to coupling with the adjacent methine proton of the azetidine ring. The broad singlet for the azetidine NH is typical due to quadrupole broadening and potential hydrogen exchange.

Similarly, the ¹³C chemical shifts reflect the electronic environment of each carbon atom. The carbons of the pyridine ring will be in the aromatic region (δ 125-158 ppm), with C2 being the most downfield due to its direct attachment to the electronegative nitrogen. The azetidine carbons will appear at higher field, with the carbons bonded to the nitrogen (C α and C γ) having a higher chemical shift than the β -carbon.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Azetidin-3-ylmethyl)-5-chloropyridine** in ~0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard 5 mm probe.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the range of 0-10 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover the range of 0-180 ppm.
 - Employ a sufficient number of scans to obtain a good quality spectrum, as ^{13}C has a low natural abundance.
- Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).



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Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for **2-(Azetidin-3-ylmethyl)-5-chloropyridine** are summarized below.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3300-3400	N-H stretch (secondary amine)	Azetidine
~3000-3100	C-H stretch (aromatic)	Pyridine
~2850-2960	C-H stretch (aliphatic)	Methylene, Azetidine
~1600, ~1470	C=C and C=N stretches	Pyridine ring
~1100	C-N stretch	Azetidine, Alkyl-Aryl Amine
~1050	C-Cl stretch	Chloro-substituted Pyridine

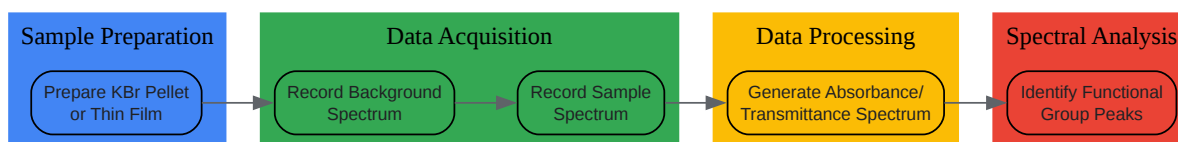
Interpretation and Rationale

The presence of a secondary amine in the azetidine ring is expected to give rise to a characteristic N-H stretching vibration in the region of 3300-3400 cm⁻¹. The aromatic C-H

stretches of the pyridine ring will appear just above 3000 cm^{-1} , while the aliphatic C-H stretches of the methylene and azetidine moieties will be observed just below 3000 cm^{-1} . The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the $1470\text{--}1600\text{ cm}^{-1}$ region. The C-N stretching of the azetidine and the connection to the pyridine ring will likely appear around 1100 cm^{-1} . Finally, a C-Cl stretching band for the chloro-substituted pyridine is anticipated around 1050 cm^{-1} .

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
- **Data Processing:** The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.



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Caption: Workflow for IR Spectroscopic Analysis.

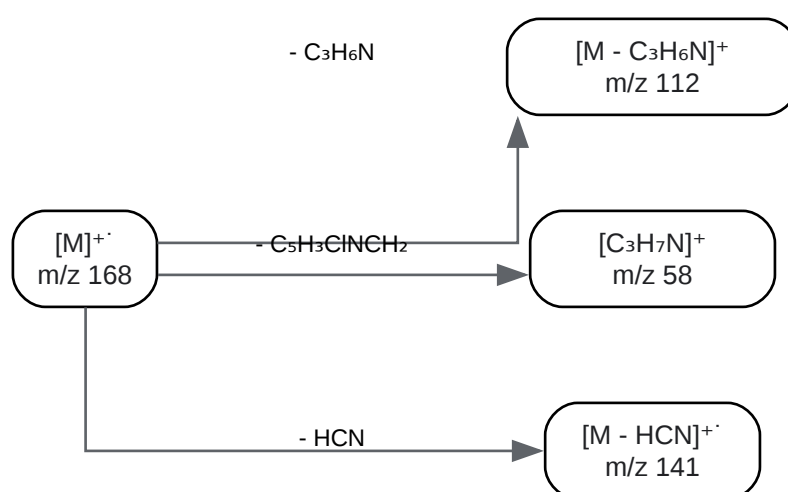
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data

- Molecular Ion (M^+): m/z 168 (and a significant $M+2$ peak at m/z 170 due to the ^{37}Cl isotope, with an intensity of approximately one-third of the M^+ peak).
- Major Fragmentation Pathways:
 - Loss of the azetidine ring: Cleavage of the C-C bond between the methylene bridge and the azetidine ring could lead to a fragment at m/z 112.
 - Loss of a chloropyridinylmethyl radical: This would result in a fragment corresponding to the protonated azetidine at m/z 58.
 - Fragmentation of the pyridine ring: Loss of HCN from the pyridine ring is a common fragmentation pathway for pyridine derivatives.
 - Alpha-cleavage of the azetidine ring: This could lead to various smaller fragments.

Proposed Fragmentation Diagram

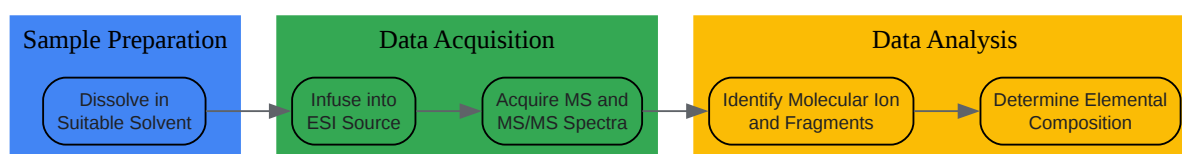


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Caption: Proposed MS Fragmentation Pathways.

Experimental Protocol: Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
 - For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 168) as the precursor ion and applying collision-induced dissociation (CID).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Determine the elemental composition of the ions from the accurate mass measurements.



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Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-(Azetidin-3-ylmethyl)-5-chloropyridine**. The detailed analysis of expected NMR, IR, and

MS data, along with standardized experimental protocols, serves as a foundational resource for the unambiguous characterization of this molecule. The provided insights into the correlation between the molecular structure and its spectroscopic signatures will aid researchers in confirming the identity and purity of their synthesized compounds and in the further exploration of the chemical and biological properties of this and related heterocyclic structures.

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